10TR-PENTADECENOIC ACID

Indoleamine 2,3-dioxygenase (IDO) inhibition Immunometabolism Kynurenine pathway

10TR-Pentadecenoic acid (synonyms: 10(E)-Pentadecenoic acid, trans-10-Pentadecenoic acid; CAS 321744-58-5) is a 15-carbon, long-chain monounsaturated fatty acid bearing a single trans (E) double bond at the Δ10 position. Its molecular formula is C₁₅H₂₈O₂ with a molecular weight of 240.38 g/mol.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
Cat. No. B163399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10TR-PENTADECENOIC ACID
Synonyms10(E)-pentadecenoic acid
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCC(=O)O
InChIInChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+
InChIKeyAPXSAEQXOXTDAM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10TR-Pentadecenoic Acid Procurement: Core Specifications, Isomer Identity, and Research-Grade Characterization


10TR-Pentadecenoic acid (synonyms: 10(E)-Pentadecenoic acid, trans-10-Pentadecenoic acid; CAS 321744-58-5) is a 15-carbon, long-chain monounsaturated fatty acid bearing a single trans (E) double bond at the Δ10 position . Its molecular formula is C₁₅H₂₈O₂ with a molecular weight of 240.38 g/mol . Key physicochemical properties include a boiling point of 321.9±11.0 °C (predicted), a density of 0.909±0.06 g/cm³ (predicted), a pKa of 4.78±0.10 (predicted), and a logP of approximately 6.1 . The compound is commercially available as a colorless to light yellow liquid or solid (dependent on temperature), with typical purities of ≥98% for research applications and solubility profiles in DMF (25 mg/mL), DMSO (10 mg/mL), and ethanol (25 mg/mL) . It is supplied for research use only and is not intended for diagnostic or therapeutic applications [1].

Isomer trans (E) Δ10 configuration for defined stereochemistry in isomer-sensitive studies
Studies IDO/kynurenine pathway, membrane biophysics, β-oxidation metabolism
Grade Research-use only; not intended for diagnostic or therapeutic applications

Why Generic 10-Pentadecenoic Acid Substitution Introduces Irreducible Experimental Variance in Isomer-Sensitive Assays


The term "10-pentadecenoic acid" generically describes a C15:1 fatty acid with unsaturation at carbon 10, but this descriptor masks a critical stereochemical bifurcation: the cis (Z) isomer (CAS 84743-29-3) and the trans (E) isomer (CAS 321744-58-5, 10TR-pentadecenoic acid) are chemically distinct entities with documented differential biological activities [1]. These two isomers exhibit measurable divergence in potency for the same molecular target under identical assay conditions [2]. Furthermore, the trans configuration confers distinct membrane biophysical properties compared to the cis isomer—trans fatty acids pack more tightly into lipid bilayers, altering membrane fluidity, permeability, and phase behavior in ways that cannot be replicated by cis-isomer substitution [3]. Procurement of an unspecified isomer or inadvertent substitution of the cis isomer for the trans isomer introduces an uncontrolled variable that can fundamentally alter experimental outcomes in isomer-sensitive studies, including those involving lipid signaling, membrane biophysics, and enzyme inhibition assays.

Cis isomer substitution May shift IDO inhibition endpoint and alter membrane bilayer packing; trans isomer yields distinct biophysical behavior.
Positional isomer mismatch 14‑Pentadecenoic acid (Δ14) is documented for alkene oxidation and biomaterials; cannot replicate β‑oxidation pathway studies.
Unspecified procurement Generic “10‑pentadecenoic acid” masks cis/trans identity, introducing uncontrolled stereochemical variable into assays.

10TR-Pentadecenoic Acid Comparative Evidence: Isomer-Specific Bioactivity, Physicochemical Differentiation, and Target Engagement Data


10TR-Pentadecenoic Acid (Trans) vs. cis-10-Pentadecenoic Acid: Differential Inhibition of IFN-γ-Induced Kynurenine Production in THP-1 Cells

In a direct comparison under identical assay conditions, the trans (E) isomer (10TR-pentadecenoic acid) inhibits IFN-γ-induced kynurenine production in THP-1 cells by 14% at 20 µM , while the cis (Z) isomer (cis-10-pentadecenoic acid, CAS 84743-29-3) exhibits 16% inhibition at the same 20 µM concentration [1]. This represents an approximate 2-percentage-point difference in inhibitory efficacy between the two stereoisomers for the same molecular pathway under equivalent experimental conditions. The assay measures kynurenine production as a downstream readout of indoleamine 2,3-dioxygenase (IDO) activity, an immunoregulatory enzyme implicated in immune tolerance and tumor immune evasion [2].

IDO inhibition
Head-to-head
14% at 20 µM (trans) vs 16% at 20 µM (cis)
Isomer-specific IDO pathway endpoint context
2‑percentage‑point difference, THP‑1 cells
Indoleamine 2,3-dioxygenase (IDO) inhibition Immunometabolism Kynurenine pathway

Stereochemical Basis for IDO Inhibition Divergence: Comparative Structure-Function Analysis of Fatty Acid Isomers

A comprehensive structure-function analysis of fatty acid inhibition of indoleamine 2,3-dioxygenase (IDO) activity provides the mechanistic basis for the observed cis/trans differential activity [1]. This study systematically evaluated multiple fatty acid structural parameters—including chain length, degree of unsaturation, double bond position, and stereochemistry (cis vs. trans)—for their effects on IDO inhibition. The analysis demonstrated that both double bond position and stereochemical configuration independently modulate inhibitory potency [1]. The trans configuration of 10TR-pentadecenoic acid represents a distinct structure-activity relationship (SAR) data point that cannot be interpolated from cis-isomer data; experimental outcomes in IDO inhibition studies will vary depending on which isomer is employed.

SAR analysis
Class-level
Stereochemistry is an independent determinant of IDO inhibition
Isomer selection is a controlled experimental variable
Qualitative structure-function analysis
Structure-activity relationship (SAR) Lipid-protein interaction Enzyme inhibition

10TR-Pentadecenoic Acid vs. 14-Pentadecenoic Acid: Positional Isomerism Drives Divergent Research Utility in Lipid Oxidation and Materials Science

The positional isomer 14-pentadecenoic acid (double bond at the terminal carbon, Δ14) has been employed in studies of alkene oxidation patterns in microbial systems and in the fabrication of fibrous scaffold biomaterials for tissue engineering applications, as well as in metallomesogenic side-chain polymers for gas chromatography . In contrast, 10TR-pentadecenoic acid (trans Δ10) has been specifically utilized in studies of alternative β-oxidation pathways . This divergence in documented research applications arises from the distinct physicochemical consequences of double bond position: a terminal (Δ14) unsaturation produces different oxidative susceptibility and metabolic processing compared to an internal (Δ10) unsaturation. A researcher requiring a fatty acid for β-oxidation pathway studies cannot substitute 14-pentadecenoic acid and expect comparable metabolic fate or experimental outcomes.

Positional isomer use
Data to verify
Δ10 trans applied in β‑oxidation; Δ14 isomer used in oxidation, scaffolds, GC coatings
Application domains are not interchangeable
Sources not specified; verify documented uses
Lipid oxidation β-oxidation pathways Biomaterials fabrication

Trans vs. Cis Fatty Acid Membrane Biophysics: Functional Consequences for Lipid Bilayer Studies

The trans (E) double bond geometry of 10TR-pentadecenoic acid confers membrane biophysical properties that fundamentally differ from those of its cis (Z) isomer. Trans fatty acids adopt a linear, extended conformation that packs more tightly within lipid bilayers, increasing membrane rigidity, reducing fluidity, and altering permeability characteristics relative to the kinked conformation of cis-unsaturated fatty acids [1]. Researchers studying lipid membrane physical properties, phase behavior, and permeability have utilized 10(E)-pentadecenoic acid specifically because the trans geometry produces distinct effects on bilayer organization that cannot be replicated by cis-isomer substitution [1]. While cis-10-pentadecenoic acid is documented as a naturally occurring metabolite in organisms such as Pyrococcus furiosus , the trans isomer is of particular interest for understanding how unsaturated chains modulate lipid membrane fluidity, permeability, and phase behavior [1].

Membrane biophysics
Class-level
Linear trans conformation → tighter bilayer packing, reduced fluidity vs kinked cis
Bilayer behavior is stereochemistry‑dependent
Class‑level biophysics inference
Lipid membrane biophysics Membrane fluidity Lipid bilayer permeability

10TR-Pentadecenoic Acid vs. 9-Hexadecenoic Acid: Chain Length and Double Bond Position Differentiation in Skin Pigmentation Patent Claims

Japanese Patent JPH0262813A (filed 1988, published 1990) claims the use of either 10-pentadecenoic acid (C15:1, Δ10) OR 9-hexadecenoic acid (C16:1, Δ9) as interchangeable active components in external medicines for skin beautification and prevention of melanogenesis-induced pigmentation (spots and freckles) [1]. The patent specifies formulation concentrations of 0.001-5 wt% for cosmetic applications and 0.001-10 wt% for quasi-drug external preparations [1]. This patent documentation establishes that 10-pentadecenoic acid possesses claimed melanogenesis-inhibitory activity and skin-beautifying effects with high safety, comparable to 9-hexadecenoic acid. However, the two compounds differ in chain length (C15 vs. C16) and double bond position (Δ10 vs. Δ9), which may affect formulation properties (solubility, partitioning) and metabolic stability. The patent claims them as alternatives, but procurement of the specific C15:1 Δ10 compound is required for research aiming to replicate the exact conditions described.

Patent formulation
Cross-study
Claimed equivalent melanogenesis inhibition; 0.001–5 wt% (cosmetic) for both
Patent‑claimed formulation context
C15 vs C16 chain may affect solubility
Cosmeceutical applications Melanogenesis inhibition External medicine formulation

Structural Context: 14-Methyl-9(Z)-Pentadecenoic Acid as a FabI Inhibitor Benchmark—Implications for 10TR-Pentadecenoic Acid Selectivity

A structurally related branched-chain analog, 14-methyl-9(Z)-pentadecenoic acid (C16 branched, Δ9 cis), demonstrates potent and selective inhibition of Staphylococcus aureus enoyl-ACP reductase (FabI) with an IC₅₀ of 16.0 µM, while showing no inhibition of FabK (an alternative enoyl-ACP reductase from Streptococcus pneumoniae) at 100 µM [1]. This compound shares the C15 backbone and pentadecenoic acid core with 10TR-pentadecenoic acid but differs in methyl branching and double bond position. The FabI inhibitory activity of this structurally related analog establishes a benchmark for evaluating fatty acid-based antibacterial agents. While 10TR-pentadecenoic acid (C15:1 Δ10 trans, unbranched) has not been directly tested in this FabI assay, the activity of the methyl-branched Δ9 cis analog demonstrates that pentadecenoic acid-derived structures can engage the FabI antibacterial target. Researchers investigating fatty acid biosynthesis inhibition should note that 10TR-pentadecenoic acid may serve as a control or comparator for unbranched, trans-configured fatty acids in such assays.

FabI benchmark
Supporting evidence
14‑Methyl‑9(Z)‑pentadecenoic acid: FabI IC₅₀ 16.0 µM; 10TR untested
Supports pentadecenoic acid series FabI research
Requires direct testing of trans isomer
Antibacterial target engagement Enoyl-ACP reductase (FabI) Fatty acid biosynthesis inhibition

Validated Use Cases for 10TR-Pentadecenoic Acid: Evidence-Backed Research Applications and Industrial Contexts


IDO/Kynurenine Pathway Research Requiring Isomer-Defined Fatty Acid Inhibitors

Researchers studying indoleamine 2,3-dioxygenase (IDO) inhibition and the kynurenine pathway should utilize 10TR-pentadecenoic acid (trans isomer) when experimental design requires a fatty acid with defined trans stereochemistry and documented inhibitory activity. The compound inhibits IFN-γ-induced kynurenine production in THP-1 cells by 14% at 20 µM . This application is directly supported by the structure-function analysis of fatty acid IDO inhibitors, which established that stereochemistry is an independent determinant of inhibitory potency [1].

Lipid Membrane Biophysics: Trans-Unsaturated Fatty Acid Studies of Bilayer Rigidity and Phase Behavior

Investigators examining how unsaturated chains affect lipid membrane fluidity, permeability, and phase behavior should select 10TR-pentadecenoic acid specifically for its trans double bond geometry. The linear conformation of trans fatty acids produces tighter lipid packing and increased membrane rigidity compared to cis-unsaturated fatty acids . This compound has been explicitly referenced for studies of membrane biophysical properties and is appropriate for experiments requiring a defined trans-unsaturated C15 fatty acid .

Alternative β-Oxidation Pathway Studies in Fatty Acid Metabolism Research

10TR-Pentadecenoic acid has been utilized in studies of alternative β-oxidation pathways . Researchers investigating fatty acid catabolism, particularly the metabolic processing of trans-unsaturated fatty acids, should consider this compound. Its trans Δ10 configuration presents a specific substrate for enzymes involved in β-oxidation, and its 15-carbon chain length offers a defined metabolic intermediate length for pathway analysis .

Cosmeceutical Formulation Research: Melanogenesis Inhibition and Skin Pigmentation Studies

Based on patent documentation claiming skin-beautifying and melanogenesis-inhibitory effects, 10TR-pentadecenoic acid may be applied in cosmeceutical research focused on pigmentation prevention . The patent specifies formulation concentrations of 0.001-5 wt% for cosmetic applications and 0.001-10 wt% for quasi-drug external preparations . Researchers developing topical formulations for spot/freckle prevention should reference these concentration ranges as starting points for formulation optimization.

Application
Selection Property
Validation Focus
IDO/kynurenine pathway research
Defined trans stereochemistry
IDO pathway‑response endpoint consistency
Lipid membrane biophysics
Trans double bond geometry
Bilayer rigidity and phase behavior
β‑Oxidation metabolism studies
Substrate with internal trans Δ10
Metabolic fate and pathway analysis
Cosmeceutical formulation research
Claimed melanogenesis‑inhibitory potential
Topical formulation optimization for pigmentation endpoints
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